molecular formula C10H11Cl2N3 B12226599 1H,2H,3H-pyrrolo[3,2-b]1,8-naphthyridine dihydrochloride

1H,2H,3H-pyrrolo[3,2-b]1,8-naphthyridine dihydrochloride

Cat. No.: B12226599
M. Wt: 244.12 g/mol
InChI Key: RZXJHHNAGHOMRF-UHFFFAOYSA-N
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Description

1H,2H,3H-pyrrolo[3,2-b]1,8-naphthyridine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is known for its unique structural features and diverse biological activities, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-pyrrolo[3,2-b]1,8-naphthyridine dihydrochloride typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . These methods allow for the efficient construction of the compound with moderate to high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H-pyrrolo[3,2-b]1,8-naphthyridine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of 1H,2H,3H-pyrrolo[3,2-b]1,8-naphthyridine, which can exhibit different biological and chemical properties.

Mechanism of Action

The mechanism of action of 1H,2H,3H-pyrrolo[3,2-b]1,8-naphthyridine dihydrochloride involves the inhibition of FGFR signaling pathways. This compound binds to the FGFRs, preventing their activation and subsequent downstream signaling. This inhibition leads to the suppression of cell proliferation, migration, and invasion, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Uniqueness: 1H,2H,3H-pyrrolo[3,2-b]1,8-naphthyridine dihydrochloride stands out due to its potent inhibitory activity against FGFRs and its diverse applications in both medicinal chemistry and materials science. Its unique structural features and ability to undergo various chemical reactions further enhance its versatility and potential for future research and development.

Properties

Molecular Formula

C10H11Cl2N3

Molecular Weight

244.12 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-b][1,8]naphthyridine;dihydrochloride

InChI

InChI=1S/C10H9N3.2ClH/c1-2-7-6-9-8(3-5-11-9)13-10(7)12-4-1;;/h1-2,4,6,11H,3,5H2;2*1H

InChI Key

RZXJHHNAGHOMRF-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1N=C3C(=C2)C=CC=N3.Cl.Cl

Origin of Product

United States

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